

# MitoMark Red I: A Technical Guide to its Spectral Properties and Applications

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## Compound of Interest

Compound Name: MitoMark Red I

Cat. No.: B1677169

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties and experimental applications of **MitoMark Red I**, a fluorescent stain for mitochondria. The information is tailored for use in research and drug development settings, with a focus on clear data presentation and detailed methodologies.

## Core Spectral and Physicochemical Properties

**MitoMark Red I** is a cell-permeant, red fluorescent dye that selectively accumulates in mitochondria. Its fluorescence intensity is dependent on the mitochondrial membrane potential. [1][2][3][4] Key quantitative data for this probe are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	~578 nm	[1][2][3]
Emission Maximum ( $\lambda_{em}$ )	~599 nm	[1][2][3]
Molar Extinction Coefficient ( $\epsilon$ )	117,000 $\text{cm}^{-1}\text{M}^{-1}$	[2][3]
Molecular Weight	531.52 g/mol	[2][3]
Molecular Formula	$\text{C}_{32}\text{H}_{32}\text{Cl}_2\text{N}_2\text{O}$	[2][3]
Purity	$\geq 90\%$ (HPLC)	[1][3]
Storage Temperature	-20°C	[2][3]
CAS Number	167095-09-2	[2][3]

## Experimental Protocols

### Protocol 1: Staining of Mitochondria in Live HeLa Cells

This protocol provides a detailed methodology for the use of **MitoMark Red I** to stain mitochondria in live HeLa cells.

Materials:

- **MitoMark Red I**
- Anhydrous Dimethylsulfoxide (DMSO)
- Hanks' Balanced Salt Solution (HBSS)
- HeLa cells cultured on coverslips
- 10% Formalin solution
- Antibody diluent (1X PBS, 0.3% Triton X-100, 1% NDS, 1% BSA, and 0.01%  $\text{NaN}_3$ )
- Mounting medium with DAPI (e.g., Fluoroshield™ with DAPI)

Procedure:

- Preparation of Staining Solution:
  - Prepare a stock solution of **MitoMark Red I** in DMSO. It is recommended to prepare fresh solutions for optimal performance.
  - Dilute the **MitoMark Red I** stock solution in HBSS to a final working concentration of 200 nM.
- Cell Staining:
  - Apply the 200 nM **MitoMark Red I** staining solution to live HeLa cells cultured on coverslips.
  - Incubate the cells for 30 minutes at 37°C.[\[3\]](#)
- Fixation:
  - Add 10% formalin solution to the HBSS and **MitoMark Red I** solution at a 1:1 ratio.
  - Incubate for 20 minutes at room temperature.[\[3\]](#)
- Permeabilization:
  - After fixation, permeabilize the cells using the antibody diluent.
  - Incubate for 30 minutes at room temperature.[\[3\]](#)
- Mounting:
  - Apply a mounting medium containing DAPI to the cells.[\[3\]](#)
  - The cells are now ready for imaging.

## Protocol 2: General Live-Cell Imaging Workflow

This generalized protocol can be adapted for various live-cell imaging applications using **MitoMark Red I**.

Materials:

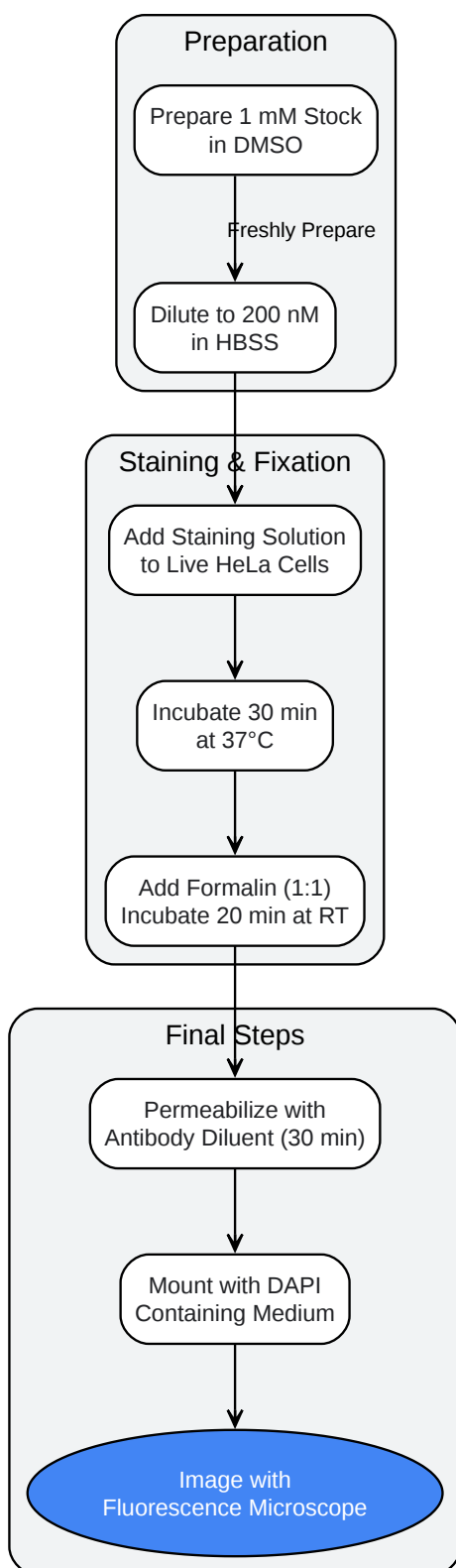
- **MitoMark Red I**
- Anhydrous Dimethylsulfoxide (DMSO)
- Appropriate cell culture medium (pre-warmed to 37°C)
- Live cells cultured on a suitable imaging dish or plate

#### Procedure:

- Prepare Staining Solution:
  - Prepare a 1 mM stock solution of **MitoMark Red I** in high-quality, anhydrous DMSO.
  - On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to a final working concentration (typically in the nanomolar range, e.g., 20-500 nM). The optimal concentration may vary depending on the cell type and experimental conditions.
- Cell Staining:
  - Remove the existing culture medium from the live cells.
  - Add the pre-warmed medium containing **MitoMark Red I** to the cells.
  - Incubate the cells for 15-45 minutes at 37°C, protected from light.
- Washing (Optional but Recommended):
  - For clearer imaging, the loading solution can be replaced with fresh, pre-warmed culture medium before observation.
- Imaging:
  - Image the stained cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (Excitation: ~578 nm, Emission: ~599 nm).

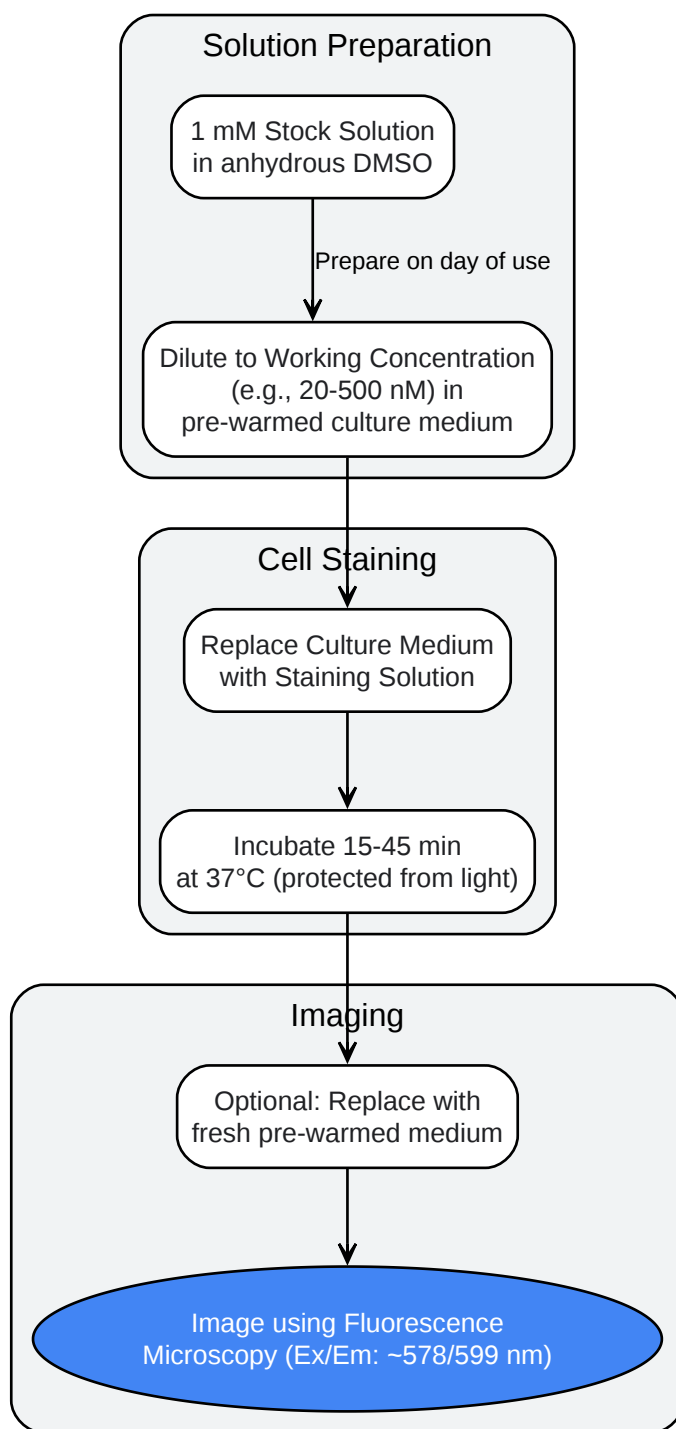
## Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described above.



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Caption: Experimental workflow for staining mitochondria in HeLa cells with **MitoMark Red I**.



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Caption: Generalized workflow for live-cell mitochondrial imaging with **MitoMark Red I**.

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## References

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